molecular formula C29H37N5O3 B607453 Filibuvir CAS No. 877130-28-4

Filibuvir

Katalognummer B607453
CAS-Nummer: 877130-28-4
Molekulargewicht: 503.647
InChI-Schlüssel: SLVAPEZTBDBAPI-GDLZYMKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Filibuvir, also known as PF-00868554, is an orally available, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) nonstructural 5B protein (NS5B) RNA-dependent RNA polymerase . It has been used in trials studying the treatment of Hepatitis, Hepatitis C, and Chronic Hepatitis C .


Synthesis Analysis

The synthesis of Filibuvir involves a Dieckmann cyclization strategy with the triazolopyrimidine moiety installed prior to pyrone formation . The homologated acid S-4 had been prepared before by the Knoevenagel condensation (Doebner modification) of malonic acid with aldehyde S-5 followed by hydrogenation of the α,β unsaturated acid S-6 .


Molecular Structure Analysis

Filibuvir has a molecular formula of C29H37N5O3 and an average molecular weight of 503.64 g/mol . It belongs to the class of organic compounds known as triazolopyrimidines, which are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring .


Chemical Reactions Analysis

Filibuvir preferentially inhibits elongative RNA synthesis and potently decreases viral RNA accumulation . The M423T substitution in the RNA polymerase was at least 100-fold more resistant to Filibuvir in the subgenomic replicon and in the enzymatic assays .


Physical And Chemical Properties Analysis

Filibuvir is a solid substance with a molar volume of 388.8±7.0 cm^3. It has a density of 1.3±0.1 g/cm^3, a molar refractivity of 142.5±0.5 cm^3, and a polar surface area of 103 Å^2 .

Wissenschaftliche Forschungsanwendungen

Hepatitis C Treatment

  • Scientific Field : Virology, specifically Hepatitis C treatment .
  • Application Summary : Filibuvir is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) RNA-directed RNA polymerase (NS5B). It works by noncovalently binding to the “thumb 2” pocket of NS5B .
  • Results/Outcomes : Phase I monotherapy studies demonstrated that Filibuvir is safe, well tolerated, and resulted in a rapid reduction in HCV RNA .

Synthesis Using Evans Aldol Reaction

  • Scientific Field : Organic Chemistry .
  • Application Summary : This study developed a diastereoselective synthesis of Filibuvir using an Evans aldol reaction .
  • Methods of Application : The specific method involves a challenging strategy for tertiary alcohol stereocenter control in a nonstandard acetate enolate and ketone electrophile .
  • Results/Outcomes : The specific results or outcomes are not detailed in the source, but the synthesis was successful .

Reductive Coupling of an Aldehyde and a β-Keto-lactone

  • Scientific Field : Organic Chemistry .
  • Application Summary : This research is directed towards the synthesis of Filibuvir through the reductive coupling of an aldehyde and a β-Keto-lactone .
  • Results/Outcomes : The specific results or outcomes are not detailed in the source, but the synthesis was successful .

Safety And Hazards

When handling Filibuvir, it is recommended to avoid dust formation and breathing vapors, mist, or gas. Protective gloves and safety goggles with side-shields should be worn. The product should be kept away from drains, water courses, or the soil .

Eigenschaften

IUPAC Name

(2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVAPEZTBDBAPI-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007768
Record name Filibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Filibuvir

CAS RN

877130-28-4
Record name Filibuvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877130-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Filibuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877130284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Filibuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Filibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FILIBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198J479Y2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
571
Citations
F Wagner, R Thompson, C Kantaridis, P Simpson… - …, 2011 - Wiley Online Library
… /mL with filibuvir given at 100 mg twice daily to −2.30 log 10 IU/mL with filibuvir given at 700 … RNA reduction of 2.20 log 10 IU/mL was achieved with filibuvir given at 450 mg twice daily. …
Number of citations: 49 aasldpubs.onlinelibrary.wiley.com
L Kapelusznik, EL Heil, Z Temesgen… - Drugs of the …, 2012 - access.portico.org
… activity against HIV proteases, filibuvir was also assayed for inhibition of HIV and human protease activity. This analysis revealed that filibuvir weakly inhibited HIV protease activity (…
Number of citations: 1 access.portico.org
PL Beaulieu - IDrugs: The Investigational Drugs Journal, 2010 - europepmc.org
… Filibuvir is a potent and specific inhibitor of the virally-… Filibuvir demonstrated a good pharmacokinetic profile and oral … with genotype 1 HCV, filibuvir monotherapy or in combination …
Number of citations: 18 europepmc.org
G Yi, J Deval, B Fan, H Cai, C Soulard… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… In this work, we show that both filibuvir and VX-222 preferentially inhibit elongative RNA … in the presence of filibuvir or VX-222. Our results support the idea that filibuvir and VX-222 …
Number of citations: 66 journals.asm.org
PJF Troke, M Lewis, P Simpson, K Gore… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… The aim of this study was to characterize the selection of filibuvir-resistant … filibuvir-resistant NS5B variants selected in HCV genotype 1-infected individuals enrolled across two filibuvir …
Number of citations: 47 journals.asm.org
M Rodriguez-Torres, EM Yoshida, P Marcellin… - Annals of …, 2014 - medigraphic.com
… Filibuvir is a non-nucleoside inhibitor of hepatitis C virus (HCV) polymerase. This study evaluated the safety and efficacy of filibuvir … were randomized to receive filibuvir 300 or 600 mg …
Number of citations: 24 www.medigraphic.com
RA Singer, JA Ragan, P Bowles… - … Process Research & …, 2014 - ACS Publications
This is the first in a series of three papers describing the identification and development of a commercial synthesis of filibuvir (1). This contribution describes development of an Evans …
Number of citations: 23 pubs.acs.org
HE Strohmeyer, GW Sluggett - Journal of pharmaceutical and biomedical …, 2012 - Elsevier
… TEMPO recovery in the presence of filibuvir was assessed by spiking TEMPO into filibuvir … , relative to filibuvir at 100 mg/mL. In addition, several unspiked filibuvir batches were analyzed …
Number of citations: 17 www.sciencedirect.com
H Wang, C Guo, BZ Chen, M Ji - Antiviral Research, 2015 - Elsevier
… with the experimental EC 50 values of Filibuvir to the wild-type and mutant … Filibuvir toward RdRp M426A is mainly due to the decrease in the van der Walls interaction between Filibuvir …
Number of citations: 13 www.sciencedirect.com
Z Peng, JA Ragan, R Colon-Cruz… - … Process Research & …, 2014 - ACS Publications
This paper describes an improved sequence for the conversion of an oxazolidinone (3) to a β-keto lactone (5). The primary drivers behind this change were the modest and variable …
Number of citations: 8 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.